(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol
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Overview
Description
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol is an organic compound characterized by its unique structure, which includes a butanol backbone and a tetramethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol typically involves the reaction of 2,2,6,6-tetramethylcyclohexanol with an appropriate butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.
Scientific Research Applications
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-2,6-Diphenylcyclohexanone
- N-[(2R,3R,6S)-6-[2-(cyclohexylmethylamino)-2-oxoethyl]-2-(hydroxymethyl)-3-oxanyl]propanamide
Uniqueness
(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
825636-92-8 |
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Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(2R)-1-(2,2,6,6-tetramethylcyclohexyl)oxybutan-2-ol |
InChI |
InChI=1S/C14H28O2/c1-6-11(15)10-16-12-13(2,3)8-7-9-14(12,4)5/h11-12,15H,6-10H2,1-5H3/t11-/m1/s1 |
InChI Key |
HGNUYUYKOXNMOK-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](COC1C(CCCC1(C)C)(C)C)O |
Canonical SMILES |
CCC(COC1C(CCCC1(C)C)(C)C)O |
Origin of Product |
United States |
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